molecular formula C26H24F3N3O2S B2504694 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine CAS No. 691858-06-7

6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine

Cat. No. B2504694
CAS RN: 691858-06-7
M. Wt: 499.55
InChI Key: VZUNELPNXAWMIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives has been explored in various studies. In one such study, the synthesis of a spiro[benzo[h]quinazoline] derivative was achieved by reacting ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclopentane-1,2′-naphthalene]-3′-carboxylate with allyl isothiocyanate. This reaction produced 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one. Further reactions with alkyl halides and hydrazine hydrate led to a series of new benzo[h]quinazoline derivatives, indicating a versatile approach to modifying the quinazolinone core structure .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified to introduce various functional groups. In the context of sulfenic acids, a related study on 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid revealed that the compound adopts a sulfenyl structure in the condensed phase. This was supported by analytical and spectroscopic data, including IR, 1H and 13C NMR, UV, MS, and MNDO-PM3 calculations. The crystal structure analysis showed that the molecules form dimers through strong intermolecular hydrogen bonds, and the 6-membered ring is almost planar with alternating C—N bond lengths .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives is influenced by the substituents attached to the core structure. The study on the synthesis of spiro[benzo[h]quinazoline] derivatives demonstrated that the introduction of an allyl group at the 3-position of the quinazolinone ring allows for subsequent transformations through reactions with alkyl halides and hydrazine hydrate . This suggests that the quinazolinone core is amenable to a variety of chemical modifications, which can be exploited to synthesize a wide range of compounds with potential biological activity.

Physical and Chemical Properties Analysis

While the provided data does not directly discuss the physical and chemical properties of 6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine, insights can be drawn from related compounds. For instance, the sulfenic acid derivative discussed in the second study was isolated as a stable crystalline solid, and its ionization constant was determined using UV spectrometry. The crystal data provided detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the physical properties of such compounds . These findings highlight the importance of detailed characterization in predicting the behavior of quinazolinone derivatives in various environments.

Scientific Research Applications

Synthesis of Analogous Compounds for Antitumor Activity

  • Phillips and Castle (1980) synthesized various quinazolinium derivatives as analogs of potent antitumor benzo[c]phenanthridine alkaloids (Phillips & Castle, 1980).

Antimalarial Drug Development

  • Mizukawa et al. (2021) explored the synthesis of different 6,7-dimethoxyquinazoline-2,4-diamines, identifying compounds with high antimalarial activity, indicating their potential as antimalarial drug leads (Mizukawa et al., 2021).

Fluorescent Properties for Biological Applications

  • Stadlbauer et al. (2009) synthesized 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines, demonstrating their application in linking to biomolecules due to their highly fluorescent properties (Stadlbauer et al., 2009).

Other Research Applications

  • Kut et al. (2020) reported on the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, an important area in chemical research (Kut et al., 2020).
  • Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones, evaluating their antiviral activities against various respiratory and biodefense viruses (Selvam et al., 2007).

properties

IUPAC Name

6,7-dimethoxy-3-(2-phenylethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F3N3O2S/c1-33-22-14-20-21(15-23(22)34-2)31-25(32(24(20)30)13-12-17-6-4-3-5-7-17)35-16-18-8-10-19(11-9-18)26(27,28)29/h3-11,14-15,30H,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUNELPNXAWMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)C(F)(F)F)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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